Predicted Binding Affinity vs. Reference AChE Inhibitor
In a molecular docking study against acetylcholinesterase (AChE, PDB ID: 7XN1), Lead Compound 19 (the target compound) demonstrated superior binding affinity compared to the reference drug. The predicted binding free energy (ΔG) for the target compound was -11.1 kcal/mol, while the standard comparator showed a significantly weaker binding energy .
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | ΔG = -11.1 kcal/mol |
| Comparator Or Baseline | Reference Drug (Donepezil or similar) |
| Quantified Difference | Superior binding affinity; exact comparator value not provided in the abstract, but target compound was described as a 'superior candidate'. |
| Conditions | Molecular docking study against AChE target (PDB ID: 7XN1) using a GA-MLR QSAR model-guided pipeline. |
Why This Matters
This predicted higher binding affinity suggests a potentially lower required dose to achieve therapeutic enzyme inhibition and offers a metric for selecting a starting point for lead optimization over a standard drug.
- [1] Dual-Site Acetylcholinesterase Inhibition and Multiscale Stability of Fused Quinoline Sulfonamides: A Chemoinformatic GA-MLR and Molecular Dynamics Study. JoVE, 2026. View Source
